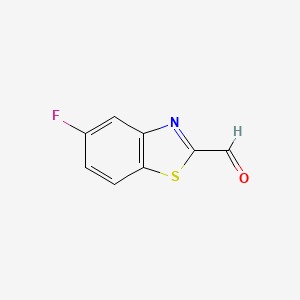

5-氟-1,3-苯并噻唑-2-甲醛

描述

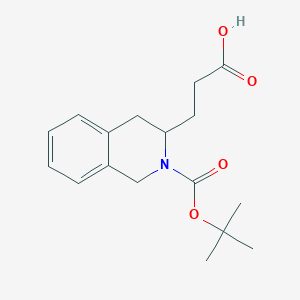

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4FNOS . It has a molecular weight of 181.19 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Biological Applications

Benzothiazole derivatives, including 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, have been found to possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic . These properties make them attractive for the development of new drugs .

Antimicrobial Activity

A novel class of 4-arylhydrazono-1-benzothiazolyl-3-methylpyrazolin-5-ones and 4-arylazo-1-benzothiazolyl-3,5-dimethylpyrazoles were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety and screened for antimicrobial activity .

Antiviral Activity

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Material Science

In the field of material science, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde finds application in the synthesis of novel materials with tailored properties .

Synthesis of Biologically Active Compounds

In the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), benzothiazole-2-carboxylic acid reacts with 4-hydroxy-3,5-dimethoxybenzohydrazide to form hydrazide, which cyclizes via thionation with Lawesson’s reagent .

Anticancer Activity

Benzothiazole derivatives have been found to possess anticancer activity . This makes 5-Fluoro-1,3-benzothiazole-2-carbaldehyde a potential candidate for the development of new anticancer drugs .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde may also exhibit similar effects.

安全和危害

属性

IUPAC Name |

5-fluoro-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPIPWSTKLCZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-benzothiazole-2-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)

![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)